(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-bromo-1H-indol-3-yl)propanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-bromo-1H-indol-3-yl)propanoic acid is an Fmoc-protected amino acid derivative featuring a 7-bromo-substituted indole moiety. This compound belongs to a class of synthetic intermediates widely utilized in peptide synthesis and medicinal chemistry due to the Fmoc group’s orthogonal protection strategy, which enables selective deprotection under mild basic conditions . The 7-bromoindole substituent introduces unique steric and electronic properties, making it valuable for constructing bioactive peptides or small molecules targeting indole-binding proteins, such as kinases or GPCRs . Its synthesis typically involves reductive amination or coupling reactions using Fmoc-protected precursors and halogenated indole derivatives .
Properties
IUPAC Name |
(2S)-3-(7-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVGIVXSKPLQFK-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC=C5Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-bromo-1H-indol-3-yl)propanoic acid is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and an indole moiety, which are known to enhance biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 426.5 g/mol. The presence of the bromine atom in the indole ring contributes to its biological activity by potentially influencing interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The Fmoc group provides stability during synthesis and enhances solubility, while the indole structure is known for its role in various biological processes, including modulation of signaling pathways.
Biological Activities
The compound has shown promise in several areas:
1. Anticancer Activity
Research indicates that indole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
2. Antimicrobial Properties
Indole derivatives have also been investigated for their antimicrobial activities. The presence of the bromine atom may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
3. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
Research Findings and Case Studies
Several studies have explored the biological activity of indole derivatives, including those structurally related to this compound:
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : The 7-bromo derivative’s higher molecular weight (505.36 vs. 460.91 for 7-Cl) correlates with reduced aqueous solubility, necessitating DMF or DMSO as solvents .
- Stability : Fluorinated analogs (e.g., 6-F) exhibit superior oxidative stability compared to brominated or chlorinated derivatives due to C-F bond strength .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
